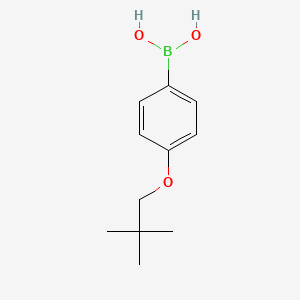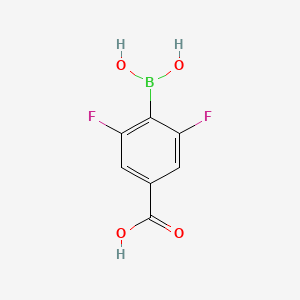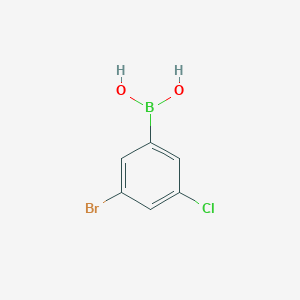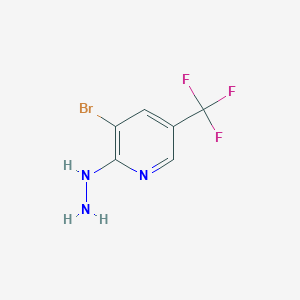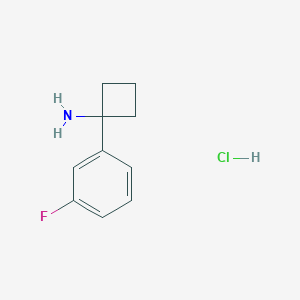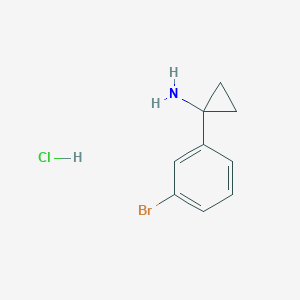
Acide 5-fluoropyridine-2-carboxylique chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropyridine-2-carboxylic acid hydrochloride: is a fluorinated pyridine derivative. It is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters its reactivity and properties compared to non-fluorinated analogs.
Applications De Recherche Scientifique
Chemistry: 5-Fluoropyridine-2-carboxylic acid hydrochloride is used as a building block in organic synthesis. Its unique reactivity makes it valuable for creating complex molecules and studying reaction mechanisms .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its fluorinated structure enhances the stability and bioavailability of active ingredients in these products .
Mécanisme D'action
Target of Action
Fluorinated pyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, as a class, are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . This suggests that 5-Fluoropyridine-2-carboxylic acid hydrochloride might interact with its targets in a unique manner, potentially leading to different biological effects.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
The presence of fluorine atoms in the compound could potentially lead to unique biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Fluoropyridine-2-carboxylic acid hydrochloride . Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyridine-2-carboxylic acid hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorine gas in the presence of a strong acid . Another approach involves the use of N-Fluoropyridinium salts as efficient precursors .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoropyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Comparaison Avec Des Composés Similaires
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 6-Chloro-5-fluoropyridine-2-carboxylic acid
Comparison: Compared to other fluoropyridines, 5-Fluoropyridine-2-carboxylic acid hydrochloride is unique due to the position of the fluorine atom and the carboxylic acid group. This specific arrangement affects its reactivity and properties, making it suitable for particular applications in research and industry .
Propriétés
IUPAC Name |
5-fluoropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBXHNCCBIMEOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
